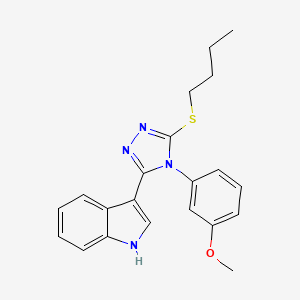
3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a butylthio group, a methoxyphenyl group, a triazole ring, and an indole ring. These functional groups could potentially give the compound a variety of chemical properties and reactivities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the butylthio group might be introduced via a nucleophilic substitution reaction, while the triazole ring might be formed via a [3+2] cycloaddition reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the triazole and indole rings suggests that the compound may have a planar region, but without a specific 3D structure or further data, this cannot be confirmed.Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the functional groups present. For instance, the butylthio group might be susceptible to oxidation, and the triazole ring might participate in cycloaddition reactions. The indole ring is a common structure in many natural products and pharmaceuticals, and its reactivity has been extensively studied.Physical And Chemical Properties Analysis
Predicting the physical and chemical properties of a complex organic molecule like this one can be challenging without experimental data. Factors that could influence these properties include the compound’s size, shape, functional groups, and degree of conjugation.Scientific Research Applications
Synthesis Techniques
The research around compounds similar to 3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole often focuses on their synthesis methods, aiming for high yield and efficiency. Studies have detailed the synthesis of various indole derivatives through multistep preparations under specific conditions, such as microwave irradiations, to enhance their antihistaminic, antithyroid, antitubercular, antifungal, and antibacterial activities (R. Singh, 2014). These processes emphasize the significance of innovative synthesis techniques in the development of biologically active compounds.
Bioactive Properties
The bioactive properties of indole derivatives, including their potential as drug candidates, are a significant area of research. These compounds are investigated for their biological activities, such as their antihistaminic, antithyroid, antitubercular, antifungal, and antibacterial effects. For example, the eco-friendly synthesis of indole derivatives under specific conditions demonstrates their varied biological activities (R. Singh, 2015). Such studies underline the therapeutic potential of these molecules in treating diverse conditions.
Molecular Docking Studies
Research also delves into the molecular docking studies of indole derivatives to evaluate their interaction with biological targets. This approach aids in understanding the mechanism of action at the molecular level, potentially leading to the discovery of new therapeutic agents. The synthesis and structural analysis of indole derivatives provide insights into their physical properties and interactions with specific enzymes or receptors, offering a foundation for drug development efforts (A. S. Hotsulia, 2019).
Electropolymerization and Material Science Applications
Beyond pharmacological applications, the electropolymerization of indole derivatives explores their use in creating new conducting materials. This research area focuses on the synthesis of polymer films with specific electroactive and physicochemical properties, highlighting the versatility of indole derivatives in material science (M. Mezlova et al., 2005).
Advanced Synthesis and Structural Characterization
Further studies on indole derivatives emphasize advanced synthesis techniques and detailed structural characterization to explore their potential applications. This includes the development of compounds with specific substituents, aiming to enhance their biological or material properties (K. Majumdar & S. Nath, 2011). Such research not only expands the knowledge base of indole chemistry but also opens up new avenues for the application of these compounds in various fields.
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to make accurate predictions.
Future Directions
The study of this compound could open up new avenues in various fields like medicinal chemistry, materials science, or synthetic methodology, depending on its properties and reactivity. Further experimental studies would be needed to explore these possibilities.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature sources are needed.
properties
IUPAC Name |
3-[5-butylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-3-4-12-27-21-24-23-20(18-14-22-19-11-6-5-10-17(18)19)25(21)15-8-7-9-16(13-15)26-2/h5-11,13-14,22H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHAIHGUXTWMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

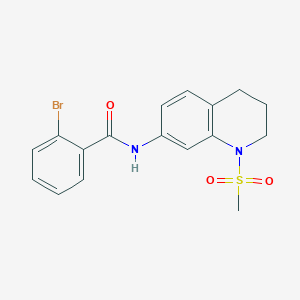
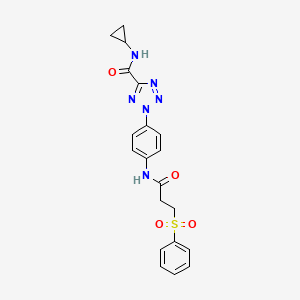
![1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2942973.png)
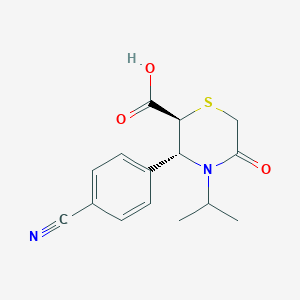
![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)
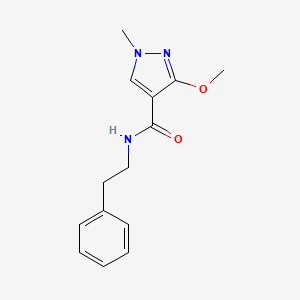
![N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2942980.png)
![3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2942983.png)
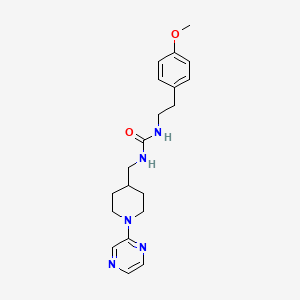
![Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B2942987.png)
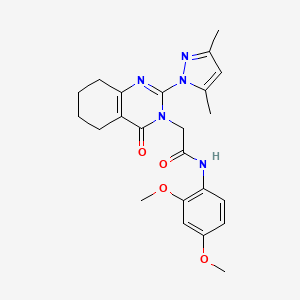
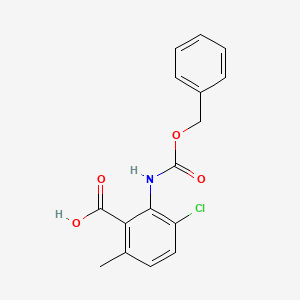
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2942990.png)
![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)